molecular formula C8H11NO4S2 B062012 3-Amino-4-propylsulfonylthiophene-2-carboxylic acid CAS No. 175201-91-9

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

Cat. No. B062012
M. Wt: 249.3 g/mol
InChI Key: GLGDZBUCEUWQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H11NO4S2 and a molecular weight of 249.3 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

properties

IUPAC Name

3-amino-4-propylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-2-3-15(12,13)5-4-14-7(6(5)9)8(10)11/h4H,2-3,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDZBUCEUWQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402239
Record name 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-propylsulfonylthiophene-2-carboxylic acid

CAS RN

175201-91-9
Record name 3-Amino-4-(propylsulfonyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(propane-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Coupling of ligand to NHS-activated thiopropionic acid Sepharose: 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid was prepared as described in WO 02/05959 (ligand 12). A soluble mixture of a solution of 565 mg of 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid (2.27 mmol) in 2 ml of dist. water, 2 ml of 1M NaHCO3 and 2 ml of ethanol was prepared and adjusted to pH 8.5 with careful addition of 50% aqueous NaOH.
[Compound]
Name
thiopropionic acid Sepharose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ligand 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
565 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

Bromine was added to a stirred suspension of 100 ml of allyl activated (0.3 mmol allyl/ml) Sepharose™ 6 Fast Flow gel (Amersham Biosciences, Uppsala, Sweden), 4 g of AcONa and 100 ml of distilled water, till a persistent yellow colour was obtained. Sodium formate was then added till the suspension was fully decolourised. The reaction mixture was filtered and the gel washed with 500 ml of distilled water. The activated gel was then directly transfer to a reaction vessel and treated with an aqueous solution (50 ml dist.water) of 17.5 ml of thiopropionic acid (6 equivalents per allyl group) and 12 g of NaCl which pH was adjusted to 11.5 with 50% aq. NaOH before the addition. The reaction was left for 18 hours under stirring at 50° C. Filtration of the reaction mixture and washing with 500 ml of distilled water resulted in the thiopropionic Sepharose™ gel with a degree of substitution 0.29 mmol CO2H group/ml of gel. Activation of Gel with N-hydroxysuccinimide: 100 ml of the resulting thiopropionic acid Sepharose™ was then washed successively with 300 ml 1 M NaCl, 500 ml 0.1 M HCl, 500 ml 50% aq. acetone, 500 ml acetone. After the washings the gel was left to settle in acetone, the supernatant siphoned off and the settled beads transferred to a reaction vessel with help of 20 ml of acetone. A solution of 15.2 g of N-hydroxysuccinimide (NHS) in 80 ml of acetone and another solution of dicyclohexylcarbodiimide in 80 ml of acetone were then both added. The reaction slurry was left under stirring at 30° C. for 18 hours. After filtration, the gel was slowly washed (gravity flow) with 10 times 150 ml isopropanol over a full working day. The degree of NHS-activation was estimated after reaction with NH4OH to be about 80%, corresponding to an activation of about 0.23 mmol of NHS function/ml of gel. Coupling of Multi-Modal Ligand to NHS-activated Thiopropionic Acid Sepharose™: 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid was prepared as described in WO 02/05959 (ligand 12). A soluble mixture of a solution of 565 mg of 3-amino-4(propylsulfonyl)thiophene-2-carboxylic acid (2.27 mmol) in 2 ml of dist. water, 2 ml of 1M NaHCO3 and 2 ml of ethanol was prepared and adjusted to pH 8.5 with careful addition of 50% aqueous NaOH. NHS-activated thiopropionic acid Sepharose™ (10 ml) was quickly washed with 20 ml ice cold 1 mM HCl solution. The gel was then transferred to an Erlenmeyer to which the thineyl serine solution was added. The reaction mixture was left on a shaking table (150 rpm) at room temperature for 18 hours. After filtration of the reaction mixture, the gel was washed successively, with 40 ml distilled water, 20 ml ethanol, 20 ml 0.25 M aq.ethanolamine, 20 ml distilled water, 20 ml 1M aq. NaCl, and 20 ml of distilled water.
Name
Quantity
0.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ligand 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
565 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
Type
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Reaction Step Six

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